Product packaging for Di-Boc-L-homocystine(Cat. No.:CAS No. 130981-51-0)

Di-Boc-L-homocystine

Cat. No.: B3097341
CAS No.: 130981-51-0
M. Wt: 468.6 g/mol
InChI Key: JXQOESIPFURHKL-RYUDHWBXSA-N
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Description

The Role of Bis-N-tert-Butyloxycarbonyl Protected Disulfide Amino Acids in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. wikipedia.orgseplite.com Its application was a cornerstone in the development of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. seplite.com In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble resin support. peptide.com The Boc group protects the N-terminus of the incoming amino acid, preventing self-polymerization and ensuring that coupling occurs only at the desired position. peptide.com After each coupling step, the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow the next protected amino acid to be added. wikipedia.orgpeptide.com

For disulfide-containing amino acids like cystine or its homologue homocystine, both amino groups of the dimeric structure must be protected. A "bis-N-tert-butyloxycarbonyl" derivative, where each of the two amino groups is protected by a Boc group, is therefore utilized. This ensures that both reactive amino termini are shielded during peptide synthesis, allowing the intact disulfide-bridged unit to be incorporated into a peptide sequence. This strategy is vital for creating peptides with specific, stable three-dimensional structures stabilized by disulfide bonds. monash.eduacs.org

Overview of L-Homocystine as a Disulfide-Bridged Amino Acid Precursor

L-Homocystine is an organosulfur compound that is the disulfide dimer of the amino acid L-homocysteine. nih.govsigmaaldrich.com Structurally, it consists of two L-homocysteine molecules linked by a disulfide bond (-S-S-). nih.gov This disulfide bridge is a key covalent linkage that plays a significant role in defining the structure and stability of many peptides and proteins. monash.educreative-proteomics.com

In chemical synthesis, L-Homocystine serves as a valuable precursor for introducing a disulfide bridge into a peptide backbone. By protecting its two α-amino groups, the entire dimeric molecule can be handled as a single building block. This approach provides a direct method for incorporating a pre-formed disulfide linkage, which can be crucial for establishing the correct folding and biological activity of synthetic peptides. acs.orgmonash.edu The use of L-homocystine derivatives allows for the creation of cyclic peptides or for linking different peptide chains together, conferring conformational rigidity and stability. acs.org

Di-Boc-L-homocystine: Properties and Synthesis

This compound is the derivative of L-homocystine where both α-amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is a key intermediate for the incorporation of the homocystine disulfide bridge in peptide synthesis.

The standard method for synthesizing N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), in the presence of a base. wikipedia.orgchemicalbook.com For L-homocystine, this reaction is carried out to protect both amino groups, yielding the N,N'-di-Boc derivative. The reaction typically proceeds under aqueous or mixed-solvent conditions with a base like sodium bicarbonate to facilitate the reaction. wikipedia.org

Below are the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number130981-51-0 scbt.com
Molecular FormulaC₁₈H₃₂N₂O₈S₂ scbt.com
Molecular Weight468.59 g/mol scbt.com
IUPAC Name(2S)-2-(tert-butoxycarbonylamino)-4-[[(3S)-3-(tert-butoxycarbonylamino)-3-carboxypropyl]disulfanyl]butanoic acid

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. seplite.com In this methodology, the Boc group serves as the temporary Nα-amino protection, while more acid-stable groups, often benzyl-based (Bzl), are used for side-chain protection. peptide.com

The use of this compound allows for the direct incorporation of a disulfide-linked homocystine unit into a growing peptide chain. This is particularly useful for synthesizing peptides where the disulfide bond is a critical structural element for maintaining a specific conformation, which is often essential for biological activity. monash.eduresearchgate.net The disulfide bridge imparts significant conformational stability, making the resulting peptide more rigid and often more resistant to enzymatic degradation. acs.org

The synthesis cycle involves coupling the this compound to the resin-bound peptide, followed by deprotection of the Boc groups with TFA to reveal the free amino groups for the subsequent coupling step. peptide.com This reagent is an essential tool for chemists aiming to create structurally complex peptides with predetermined disulfide connectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2O8S2 B3097341 Di-Boc-L-homocystine CAS No. 130981-51-0

Properties

IUPAC Name

(2S)-4-[[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQOESIPFURHKL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Protecting Group Chemistry of Di Boc L Homocystine

Chemical Stability and Selectivity of the Boc Protecting Group within Disulfide-Containing Systems

The Boc protecting group demonstrates considerable stability in the presence of most nucleophiles and bases, which is a key feature for its use in complex molecule synthesis. organic-chemistry.org This stability allows for selective reactions to be carried out at other functional groups within a molecule without affecting the Boc-protected amine. organic-chemistry.org Specifically, in disulfide-containing systems like Di-Boc-L-homocystine, the Boc group is stable under conditions required for the manipulation of the disulfide bond itself.

The stability of the Boc group is crucial when employing orthogonal protecting group strategies. For instance, it remains intact under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, allowing for the selective deprotection of Fmoc-protected amines while the Boc-protected amines remain shielded. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This orthogonality is fundamental in the stepwise synthesis of peptides and other complex molecules where different amino groups need to be deprotected at various stages. organic-chemistry.org

Deprotection Strategies for the N-Boc Group in this compound Derivatives

The removal of the N-Boc group is a critical step in synthetic pathways involving this compound. This deprotection is most commonly achieved under acidic conditions, although alternative methods have been developed to accommodate sensitive substrates. mcours.net

The standard and most widely used method for N-Boc deprotection is treatment with strong acids. nih.govmasterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a common choice. wikipedia.orgmasterorganicchemistry.com The mechanism of acid-mediated cleavage involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

The reaction rate of Boc deprotection can exhibit a second-order dependence on the concentration of the acid, as observed in studies with HCl. nih.gov This suggests that two molecules of the acid are involved in the rate-determining step. However, with an acid like TFA, a large excess is typically used to ensure a reasonable reaction rate. nih.gov

Optimization of acid-mediated deprotection often involves the use of scavengers, such as anisole (B1667542) or thioanisole, to trap the liberated tert-butyl cation. wikipedia.org This prevents potential side reactions where the cation could alkylate other nucleophilic sites on the substrate, which is particularly important for complex molecules with multiple functional groups. organic-chemistry.orgwikipedia.org

Other acidic reagents that have been employed for N-Boc deprotection include hydrochloric acid (HCl) in various organic solvents like ethyl acetate (B1210297) or dioxane, sulfuric acid, and p-toluenesulfonic acid. mcours.netnih.govsemanticscholar.org The choice of acid and solvent system can be tailored to the specific substrate and the desired selectivity. For instance, aqueous phosphoric acid in tetrahydrofuran (B95107) (THF) has also been reported as a viable method. mcours.netsemanticscholar.org

Acidic ReagentTypical ConditionsKey Features
Trifluoroacetic acid (TFA)Neat or in DCMCommonly used, efficient, requires scavengers for sensitive substrates. wikipedia.orgmasterorganicchemistry.com
Hydrochloric acid (HCl)In organic solvents (e.g., ethyl acetate, dioxane)Effective, rate can be second-order in HCl concentration. nih.govnih.gov
Sulfuric acid (H₂SO₄)In tert-butyl acetateStrong acid option. mcours.net
Phosphoric acid (H₃PO₄)Aqueous, in THFMilder acidic conditions. mcours.netsemanticscholar.org
p-Toluenesulfonic acid (pTSA)In various solventsSolid acid, can be used in deep eutectic solvents. mdpi.com

While acid-mediated cleavage is prevalent, the need for milder conditions for sensitive substrates has led to the development of alternative deprotection methods. These methods often offer greater functional group tolerance. nih.govrsc.org

One such mild method involves the use of oxalyl chloride in methanol (B129727). nih.govrsc.org This system allows for the selective deprotection of the N-Boc group at room temperature in good to excellent yields and is compatible with acid-labile functional groups. nih.govrsc.org Another approach utilizes iodine as a catalyst under solvent-free conditions or in a solvent, providing an effective alternative to traditional methods. researchgate.net

Basic conditions have also been explored for N-Boc deprotection, although this is less common due to the general stability of the Boc group to bases. mcours.net Methods using sodium carbonate in refluxing DME or potassium phosphate (B84403) in methanol with microwave assistance have been reported. mcours.netresearchgate.net Catalyst-free deprotection using boiling water has also been demonstrated as a green chemistry approach. mcours.netsemanticscholar.org

Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz. csic.es This method is advantageous due to the low cost and low toxicity of iron salts. csic.es

Reagent/MethodConditionsKey Features
Oxalyl chloride/MethanolRoom temperatureMild, selective, tolerant of acid-labile groups. nih.govrsc.org
IodineSolvent-free or in solventCatalytic, alternative to acidic methods. researchgate.net
Sodium CarbonateRefluxing DMEBasic conditions. researchgate.net
Potassium Phosphate/MethanolMicrowave irradiationMild basic conditions. mcours.net
Boiling WaterCatalyst-freeEnvironmentally friendly. mcours.netsemanticscholar.org
Iron(III) chloride (FeCl₃)CatalyticLewis acid catalysis, selective. csic.es

Orthogonal Protecting Group Strategies in the Context of Protected Homocystine and Cysteine Derivatives

Orthogonal protecting group strategies are essential in the synthesis of complex peptides and molecules that contain multiple reactive functional groups, such as the multiple disulfide bonds found in some conotoxins. organic-chemistry.orgnih.gov This strategy involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and modification of specific sites within the molecule. organic-chemistry.orgiris-biotech.de

In the context of homocystine and cysteine derivatives, a common orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For the thiol side chains of cysteine and homocystine, a variety of protecting groups are available to enable regioselective disulfide bond formation. These include the acid-labile trityl (Trt) group and the iodine-labile acetamidomethyl (Acm) group. nih.govbzchemicals.com

For the synthesis of peptides with multiple disulfide bonds, a combination of orthogonal thiol protecting groups is employed. For instance, Trt, Acm, and tert-butyl (tBu) groups can be used in conjunction. The Trt group can be removed with TFA, Acm with iodine, and the tBu group, which is stable to both TFA and iodine, can be removed using reagents like mercury(II) acetate or trimethylsilylbromide (TMSBr). nih.govbzchemicals.com More recently, the 4-methoxybenzyl (Mob) group has been used in combination with Trt and Acm for the synthesis of peptides with three disulfide bonds. nih.gov

Reactivity and Advanced Chemical Transformations of Di Boc L Homocystine and Its Intermediates

Disulfide Bond Reduction Reactions

The foundational step in the functionalization of Di-Boc-L-homocystine is the cleavage of its disulfide bond. This reduction reaction yields two equivalents of the corresponding protected homocysteine thiol, which serves as a key intermediate for further derivatization.

The reduction of the disulfide bond in this compound can be achieved using various reducing agents, with Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) being a particularly effective and widely used option. thermofisher.comwikipedia.org TCEP is a thiol-free reductant, which offers significant advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT). wikipedia.orgiris-biotech.de

The mechanism of disulfide reduction by TCEP involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This is followed by a series of intramolecular rearrangements that ultimately lead to the cleavage of the S-S bond and the formation of TCEP oxide, yielding two free thiol groups. A key advantage of TCEP is that this reaction is irreversible. iris-biotech.de

TCEP exhibits high selectivity for disulfide bonds and is generally nonreactive toward other functional groups found in biomolecules. thermofisher.com It is stable in aqueous solutions over a broad pH range and is resistant to air oxidation, making it a robust reagent for various reaction conditions. thermofisher.comiris-biotech.de Its effectiveness at lower pH ranges is another notable advantage over agents like DTT. thermofisher.com

FeatureTris(2-carboxyethyl)phosphine (TCEP)Dithiothreitol (DTT)
Odor Odorless wikipedia.orgStrong, unpleasant odor
Reaction Irreversible iris-biotech.deReversible
Stability Resistant to air oxidation thermofisher.comiris-biotech.deReadily oxidized by air
pH Range Effective over a wide pH range (1.5 - 8.5) iris-biotech.deLess effective at pH < 7.5
Reactivity with Maleimides Generally does not react, preferred for labeling wikipedia.orgiris-biotech.deReacts with maleimides
Mechanism Thiol-free phosphine (B1218219) reduction thermofisher.comThiol-disulfide exchange

The reduction of this compound with a suitable reagent like TCEP quantitatively yields N-Boc-L-homocysteine. This resulting molecule is a crucial synthetic intermediate, possessing a free sulfhydryl (thiol) group that is poised for a variety of subsequent chemical transformations. The Boc protecting group on the amine ensures that the reactivity is directed specifically to the side-chain thiol, preventing unwanted side reactions at the amino terminus during functionalization.

Thiol Reactivity of Protected Homocysteine Derivatives

The deprotected sulfhydryl group of the N-Boc-L-homocysteine intermediate is a potent nucleophile, making it a versatile handle for introducing a wide array of functional groups through both nucleophilic and radical pathways. nih.gov

The thiol group of N-Boc-L-homocysteine readily participates in nucleophilic reactions. rsc.org A primary example is its use in bimolecular nucleophilic substitution (SN2) reactions and Michael additions to form stable thioether linkages. acs.orgusfca.edu

SN2 Reactions: The thiolate anion, easily formed under basic conditions, can react with various alkyl halides or other electrophiles to displace a leaving group and form a thioether. This S-alkylation is a fundamental strategy for side-chain modification. researchgate.net

Michael Additions: The thiol can act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds and other activated alkynes or alkenes. acs.orgbham.ac.uk This "thiol-yne" or "thiol-ene" click chemistry approach is highly efficient for creating thioether bonds. acs.org

These methods are foundational for synthesizing a diverse range of homocysteine derivatives, including analogs of the essential amino acid methionine. researchgate.net

Reaction TypeElectrophile ExampleProduct
SN2 Substitution Alkyl Halide (e.g., CH₃I)S-Alkyl Thioether
Michael Addition α,β-Unsaturated Ketoneβ-Thioether Ketone
Thiol-ene Coupling Allyl-functionalized moleculeS-Alkyl Thioether acs.org

Beyond polar chemistry, the sulfur atom in homocysteine derivatives can undergo radical-mediated transformations. A significant example is radical trifluoromethylation, which introduces the valuable trifluoromethyl (CF₃) group. researchgate.netrsc.org This functional group is of great interest in medicinal chemistry due to its ability to enhance metabolic stability and alter pharmacokinetic properties. researchgate.net

The trifluoromethyl radical (•CF₃) can be generated from precursors like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) upon oxidation with an agent such as tert-butyl hydroperoxide (tBuOOH). researchgate.netox.ac.uk This radical can then react with the sulfur atom of the protected homocysteine thiol. Research on the direct trifluoromethylation of cystine and homocystine derivatives has demonstrated the feasibility of this approach, yielding S-trifluoromethylated products. researchgate.net This method provides a direct route to novel fluorinated amino acid analogs. researchgate.netnih.gov

Side-Chain Functionalization and Derivatization Strategies

The generation of the N-Boc-L-homocysteine thiol from this compound opens a gateway to extensive side-chain functionalization. This intermediate serves as a versatile building block for creating modified amino acids for peptide synthesis and drug discovery. chemimpex.comchemimpex.com

Strategies for derivatization are primarily centered on the reactivity of the thiol group and include:

S-Alkylation and S-Arylation: The formation of thioethers through reactions with a broad scope of alkyl and aryl electrophiles allows for the introduction of diverse side chains, including those with additional functional groups or labels. researchgate.net

Thioester Formation: Reaction with acylating agents can produce thioesters, which can serve as reactive handles for further conjugation.

Glycosylation: Thiol-ene "click" chemistry has been successfully employed to couple allyl-functionalized glycosides to the homocysteine side chain, creating novel glycoamino acids for the synthesis of glycopolypeptides. acs.org

Bioconjugation: The protected homocysteine derivative can be incorporated into peptides, and after deprotection, the free thiol serves as a site-specific handle for conjugation to drugs, probes, or other biomolecules. chemimpex.com

These strategies underscore the utility of this compound as a stable precursor to a highly versatile synthetic intermediate, enabling the construction of complex and functionally diverse molecules.

Applications in Advanced Peptide and Organic Synthesis

Di-Boc-L-homocystine as a Building Block in Peptide Synthesis

This compound is employed as a protected amino acid derivative to introduce homocysteine into peptide chains. This incorporation is essential for subsequent disulfide bond formation, which can confer specific conformational properties and biological activities to the synthesized peptides.

Beyond SPPS, this compound and its derivatives also find application in solution-phase peptide synthesis. For instance, this compound methyl ester has been prepared and subsequently reduced using tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP·HCl) as part of synthetic pathways. ub.edu Related strategies involve the use of S-benzyl homocysteine in solution-phase synthesis, where it serves as a precursor for methionine-containing peptides, such as methionine-enkephalin, through deprotection and subsequent S-methylation. researchgate.net These approaches highlight the versatility of protected homocysteine derivatives in constructing peptides in solution.

Strategies for Disulfide Bond Formation in Peptides Utilizing this compound Derived Units

The primary significance of incorporating homocysteine residues, often introduced via protected forms like this compound, lies in their ability to form disulfide bonds. These bonds are critical for stabilizing peptide secondary and tertiary structures, influencing biological activity, and creating conformational constraints. springernature.com

Disulfide bonds are formed through the oxidation of two sulfhydryl (-SH) groups to create a disulfide (-S-S-) linkage. bachem.comspringernature.comgoogle.comfrontiersin.orggoogle.com This process, often referred to as oxidative folding, is a key step in obtaining correctly folded peptides and proteins. springernature.comfrontiersin.org Homocysteine residues, like cysteine, can participate in disulfide bond formation. google.comnih.gov Various oxidation methods can be employed, including aerial oxidation, the use of redox buffers (e.g., reduced and oxidized glutathione, cysteine/cystine), or specific chemical oxidants such as dimethyl sulfoxide (B87167) (DMSO). frontiersin.orggoogle.com Strategies are employed to control the folding process, aiming to favor the formation of intramolecular disulfide bonds over intermolecular ones, thereby ensuring the correct peptide conformation. google.com For example, peptides synthesized using Boc-benzyl protecting group strategies on solid phase can undergo oxidative folding. google.com Reagents like ICH2CH2I have also been used for oxidation in aqueous methanol (B129727). nih.gov

Chemoselective disulfide formation is a sophisticated strategy that allows for the precise construction of specific disulfide bonds, particularly in peptides containing multiple cysteine or homocysteine residues. researchgate.netcsic.esnih.govresearchgate.net Thiol-disulfide interchange involves the reaction of a free thiol with a disulfide bond, leading to the exchange of thiol and disulfide components. researchgate.netcsic.esnih.govresearchgate.net Certain protecting groups, such as sec-isoamyl mercaptan (SIT) or S-alkylsulfonyl derivatives, are designed to facilitate this process. researchgate.netcsic.esnih.govresearchgate.netd-nb.info These protecting groups can mask the thiol during synthesis and then direct disulfide bond formation via interchange in the presence of a free thiol. csic.esnih.govresearchgate.netd-nb.info Such methods offer advantages in terms of specificity and can potentially bypass additional deprotection steps. researchgate.net

Synthesis of Homocystine-Containing Peptides and Mimics

Homocysteine residues can be synthetically incorporated into peptides to create analogs of naturally occurring peptides or entirely novel structures. springernature.com For instance, analogs of oxytocin (B344502) containing L-homocysteine at position 6 have been synthesized using SPPS, followed by deprotection and subsequent disulfide bond formation. nih.gov Furthermore, S-benzyl homocysteine has been utilized in solution-phase synthesis as a precursor for methionine-containing peptides, such as methionine-enkephalin, demonstrating the broader application of protected homocysteine derivatives in peptide synthesis. researchgate.net These synthetic efforts underscore the value of homocysteine and its protected forms in expanding the repertoire of accessible peptide structures.

Data Table: Strategies for Disulfide Bond Formation in Peptides

StrategyMechanism/Key ReagentsAdvantagesReferences
Oxidative Folding Oxidation of free thiols (-SH) to disulfides (-S-S-)Stabilizes peptide structure, essential for biological activity; methods are generalizable to homocysteine. springernature.comgoogle.com
- Aerial OxidationExposure to atmospheric oxygenSimple, widely applicable for single disulfide bonds. google.com
- Redox BuffersGSH/GSSG, Cys/CystineMimics in vivo conditions, allows equilibration between intermediates. frontiersin.org
- Chemical OxidantsDMSO, ICH2CH2IFaster reaction rates, broader pH range (DMSO), controlled oxidation. nih.govgoogle.com
Thiol-Disulfide Interchange Thiol attacks a disulfide bond, leading to exchange.Chemoselective formation of specific disulfide bonds, useful for complex peptides. researchgate.netcsic.esnih.govresearchgate.net
- SIT-Protected ThiolsSIT (sec-isoamyl mercaptan) as protecting group; directs interchange in presence of free thiol.Acts as masking group and directs disulfide formation; compatible with SPPS. csic.esnih.govresearchgate.netd-nb.info
- S-Alkylsulfonyl DerivativesStable against amines, reactive towards thiols.Enables chemoselective disulfide formation; compatible with Fmoc chemistry. researchgate.net

Advanced Methodological Developments in Peptide Synthesis Leveraging Protected Amino Acids

Automated Flow Chemistry for Efficient Peptide Elongation and Scale-Up

Automated flow chemistry represents a significant paradigm shift in peptide synthesis, moving from batch-wise reactions to continuous, precisely controlled processes. This approach offers superior control over reaction parameters, leading to faster reaction times, improved yields, and enhanced purity, which are particularly beneficial when working with protected amino acids such as Di-Boc-L-homocystine.

Optimization of Coupling and Deprotection Cycles in Flow Systems

Flow chemistry systems allow for the precise management of reaction conditions, including temperature, reagent concentration, and residence time, which are critical for optimizing both amino acid coupling and protecting group deprotection steps. Unlike batch synthesis, where mixing can be heterogeneous, flow reactors ensure consistent reagent contact with the solid-supported peptide chain. This leads to more efficient coupling reactions and rapid, complete deprotection.

In-line monitoring, often through UV-Vis spectroscopy detecting the cleavage of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, provides real-time feedback, enabling immediate adjustments and optimization of synthesis parameters bachem.comchimia.chvapourtec.comvapourtec.com. This continuous monitoring allows for the identification and correction of inefficient steps, minimizing the accumulation of deletion sequences or incompletely coupled products. Furthermore, the controlled environment of flow systems can significantly reduce epimerization, a common side reaction that compromises the stereochemical integrity of the peptide, especially with sensitive amino acids chemrxiv.orgthieme-connect.demdpi.com.

Table 1: Comparison of Peptide Synthesis Cycle Times and Reagent Usage

ParameterTypical Batch SPPSOptimized Flow SPPSImprovement
Cycle Time/Residue20-60 minutes~1.8-12 minutesSignificant reduction in synthesis time, enabling faster peptide production chemrxiv.orgnih.gov.
Reagent Equivalents2-10x excess1.2-1.5x excessReduced cost and waste, particularly for expensive or modified amino acids vapourtec.comuzh.chvapourtec.com.
Solvent UsageHigherLowerContributes to greener chemistry and reduced waste generation vapourtec.com.
Scale-up ConsistencyVariableHighReproducible purity and yield across different scales vapourtec.comvapourtec.com.

Advantages of Flow Chemistry for Protected Amino Acid Utilization

The inherent control and efficiency of flow chemistry offer distinct advantages for the utilization of protected amino acids, including specialized ones like this compound. Flow systems can effectively manage the solubility and reactivity profiles of various protected amino acids, ensuring efficient incorporation into the growing peptide chain.

Native Chemical Ligation and Auxiliary-Mediated Approaches for Larger Peptide and Protein Constructs

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining peptide fragments to create larger, more complex peptides and proteins that are often beyond the reach of conventional solid-phase peptide synthesis (SPPS) alone, which typically has a length limitation of around 50 amino acids nih.govscispace.com. NCL enables the formation of a native peptide bond by reacting a peptide fragment with an N-terminal cysteine residue with a second fragment possessing a C-terminal thioester nih.govrsc.orgvanderbilt.edunih.gov.

Fragment Synthesis for NCL: The efficacy of NCL relies heavily on the efficient and high-purity synthesis of the individual peptide fragments. Protected amino acids, such as this compound, are indispensable building blocks in the SPPS or solution-phase synthesis of these fragments. By incorporating this compound into a fragment, chemists can introduce the homocystine residue at a specific position within the larger peptide construct, which can then be utilized in subsequent ligation strategies.

NCL Mechanism and Benefits: The ligation reaction occurs in aqueous solution under mild, denaturing conditions, forming a seamless peptide bond without racemization at the ligation site nih.govvanderbilt.edu. This high chemoselectivity and fidelity are critical for producing biologically active proteins.

Auxiliary-Mediated and Non-Cysteine Ligation: While NCL is traditionally performed at cysteine residues, significant advancements have been made to extend its applicability. Auxiliary-mediated ligation and the development of modified amino acids, including those with thiolated or selenated side chains, allow for ligation at non-cysteine sites nih.govfrontiersin.org. These strategies are crucial for incorporating a wider array of amino acids, including modified ones like homocystine derivatives, into protein structures, thereby expanding the scope of chemical protein synthesis and enabling the creation of novel protein architectures and functionalities.

Advanced Analytical Methodologies for Characterization and Structural Elucidation in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in verifying the structural integrity of Di-Boc-L-homocystine, offering detailed information about its chemical bonds and the local environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing atom-level information about the molecular backbone and side chains. Both ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to assign the chemical shifts of the protons and carbons within the molecule.

In a typical ¹H NMR spectrum of a derivative, this compound methyl ester, the protons of the tert-butoxycarbonyl (Boc) protecting groups exhibit a characteristic singlet peak around 1.43 ppm. ub.edu The protons on the α-carbon, β-position, and γ-position of the homocystine backbone appear as multiplets at approximately 4.39 ppm, 1.98-2.23 ppm, and 2.70 ppm, respectively. ub.edu The amide protons (NH) typically show a doublet around 5.14 ppm. ub.edu

The ¹³C NMR spectrum provides complementary information. The carbons of the Boc group are observed at approximately 28.25 ppm (methyl) and 80.07 ppm (quaternary). ub.edu The carbonyl carbons of the Boc group and the ester appear at around 155.30 ppm and 172.59 ppm, respectively. ub.edu The α-carbon, β-position, and γ-position carbons of the homocystine backbone are found at approximately 52.45 ppm, 32.51 ppm, and 34.46 ppm, respectively. ub.edu

¹H and ¹³C NMR Chemical Shift Data for this compound Methyl Ester in CDCl₃
Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Boc (CH₃)1.43s28.25
β-CH₂1.98 - 2.23m32.51
γ-CH₂2.70m34.46
α-CH4.39m52.45
NH5.14d-
Boc (quaternary C)--80.07
Boc (CO)--155.30
Ester (CO)--172.59

Data sourced from a study on the conformational dynamics of prolyl oligopeptidase. ub.edu

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful technique for the direct analysis of the disulfide (S-S) bond in this compound. The S-S stretching vibration gives rise to a characteristic band in the Raman spectrum, typically in the range of 450-550 cm⁻¹. jmb.or.krresearchgate.net The exact position of this band is sensitive to the conformation of the C-S-S-C dihedral angle, providing valuable insight into the three-dimensional structure of the disulfide bridge.

Generally, disulfide bonds can exist in different conformations, such as gauche-gauche-gauche (ggg), gauche-gauche-trans (ggt), and trans-gauche-trans (tgt), which correspond to different Raman shifts. researchgate.net For instance, the ggg conformation is often associated with a band around 510 cm⁻¹, while the ggt and tgt conformations appear at approximately 525 cm⁻¹ and 540 cm⁻¹, respectively. researchgate.netspiedigitallibrary.org The presence and relative intensities of these bands in the Raman spectrum of this compound can reveal the predominant conformation or the existence of a conformational equilibrium of the disulfide bridge in the solid state or in solution. nih.gov The C-S stretching modes, typically observed in the 600-700 cm⁻¹ region, can also be analyzed to provide further structural confirmation. researchgate.net

Typical Raman Frequencies for Disulfide Bond Conformations
ConformationS-S Stretching Frequency (cm⁻¹)
gauche-gauche-gauche (ggg)~510
gauche-gauche-trans (ggt)~525
trans-gauche-trans (tgt)~540

Data based on general findings for disulfide bonds in various molecules. researchgate.netspiedigitallibrary.org

Mass Spectrometry (MS) Techniques for Molecular and Structural Characterization

Mass spectrometry is a cornerstone for the characterization of this compound, providing precise molecular weight determination, elemental composition, and detailed structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the exact mass of the molecule. This, in turn, enables the calculation of a unique molecular formula. For instance, the calculated exact mass for the protonated molecule of this compound (C₂₀H₃₇N₂O₈S₂⁺) can be compared with the experimentally measured value to confirm its identity and rule out other potential structures with the same nominal mass. tandfonline.com

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural connectivity of this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated or sodiated molecule is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For Boc-protected amino acids, characteristic fragmentation patterns are observed. A common fragmentation pathway for N-Boc derivatives involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govnih.gov The fragmentation of the peptide backbone and side chains provides further sequence and structural information. The analysis of these fragmentation patterns allows for the confirmation of the homocystine core structure and the presence and location of the Boc protecting groups. niscpr.res.in

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sci-hub.boxchumontreal.qc.ca It is extensively used for assessing the purity of this compound preparations. sci-hub.box The LC component separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. nih.gov The MS detector then provides mass information for each separated component, allowing for their identification.

By analyzing the integrated peak area of this compound relative to the total ion chromatogram, a quantitative measure of its purity can be obtained. nih.gov LC-MS is also invaluable for analyzing complex mixtures, for example, to monitor the progress of a reaction in which this compound is a reactant or product. mdpi.com The high sensitivity and selectivity of LC-MS make it an essential tool for quality control in the synthesis and application of this compound. sci-hub.boxnih.gov

Chromatographic Separations in Research Contexts (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and other protected amino acids. Its applications range from assessing the enantiomeric purity of starting materials to monitoring the progress of synthesis reactions. Both direct and indirect methods are employed for the chiral separation of N-protected amino acids.

Direct enantioseparation is frequently achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those containing Teicoplanin or Ristocetin A, have demonstrated broad selectivity for N-blocked amino acids like t-Boc derivatives. sigmaaldrich.com These columns operate through complex chiral recognition mechanisms, and their versatility allows for use in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.comcsfarmacie.cz Protein-based columns, particularly the Ultron Ovomucoid (OVM) column, are also highly effective for the direct resolution of a diverse range of single and double-protected amino acids without requiring prior chemical modification. researchgate.nettandfonline.com Another class of CSPs used for this purpose is based on cyclodextrin (B1172386) derivatives. chromatographyonline.comhplc.eu The separation on these columns is influenced by the formation of inclusion complexes between the analyte and the cyclodextrin cavity. nih.gov

The composition of the mobile phase is a critical parameter that is optimized to achieve baseline resolution. In reversed-phase mode (RP-HPLC), mobile phases typically consist of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) or sodium phosphate (B84403), mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The pH of the buffer can significantly impact retention time and resolution; for many N-t-Boc-amino acids, a higher pH leads to shorter retention and improved resolution. researchgate.net For cyclodextrin-based separations, a low pH (<4) mobile phase has been shown to be effective. nih.gov

Indirect methods involve the pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral reversed-phase column, such as a C18 column. researchgate.net A common approach involves using o-phthaldialdehyde (OPA) in conjunction with a chiral thiol, for instance, N-t-butoxycarbonyl-L-cysteine (Boc-L-Cys), to generate highly fluorescent diastereomeric isoindole derivatives. tandfonline.com

Table 1: HPLC Methodologies for the Analysis of N-Boc-Protected Amino Acids

Method TypeStationary Phase (Column)Mobile Phase CompositionKey Findings & ApplicationsCitation
Direct Chiral SeparationMacrocyclic Glycopeptide (e.g., CHIROBIOTIC T, CHIROBIOTIC R)Reversed-phase mode is the viable choice for t-Boc amino acids.Effective for baseline resolution of a large number of t-Boc and Fmoc amino acids. Compatible with LC/MS. sigmaaldrich.com
Direct Chiral SeparationProtein-Based (Ultron Ovomucoid)Not specified; versatile application.Extremely versatile for resolving protected amino acids without chemical modification. Can determine as low as 0.15% of the unwanted D-isomer. researchgate.nettandfonline.com
Direct Chiral SeparationHydroxypropyl-derivatized β-cyclodextrinAcetonitrile and 1% triethylammonium acetate buffer.Achieves baseline separation for most N-t-Boc-amino acids. Resolution is dependent on acetonitrile concentration and mobile phase pH. researchgate.net
Indirect Chiral Separation (via Diastereomers)Reversed-Phase (C18)Gradient elution with sodium phosphate buffer (pH 7.2) and acetonitrile.Derivatization with o-phthaldialdehyde (OPA) and N-t-butoxycarbonyl-L-cysteine (Boc-L-Cys) forms fluorescent diastereomers separable on standard columns. researchgate.net
Chiral Mobile Phase AdditiveReversed-Phase (C18)Aqueous mobile phase with low pH (<4) containing cyclodextrins (e.g., β-CD or hydroxypropyl-β-CD) as chiral selectors.Enables enantioseparation of N-t-Boc amino acids. The elution order of D/L isomers can be controlled by the choice of cyclodextrin derivative. nih.gov

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of this compound, this technique provides unambiguous proof of absolute configuration, detailed conformational data, and insights into intermolecular interactions that govern crystal packing. While a crystal structure for this compound itself is not prominently available in the literature, numerous studies on closely related N-Boc-protected amino acids and peptides highlight the power of this methodology.

The structural analysis of N-Boc-protected amino acid and peptide derivatives has confirmed stereochemistry following synthetic procedures such as stereoselective alkylation. researchgate.net For example, the structure of alkylation products of N-Boc-protected-5-substituted δ-lactams was confirmed by single-crystal X-ray analysis, establishing the facial selectivity of the reaction. researchgate.net Similarly, it has been used to unambiguously assign the structure of novel building blocks, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, after removal of the Boc protecting group. beilstein-journals.org

X-ray diffraction studies provide critical information on the conformation of the peptide backbone. In an N-protected tripeptide methyl ester, Boc-Val-Tht-Pro-OMe, a crystal structure analysis revealed that the peptide backbone adopts a conformation resembling a β-turn. uzh.ch The analysis of Boc-protected homooligopeptides has allowed for the characterization of helical structures and the role of specific residues in defining these conformations. researchgate.netresearchgate.net

Furthermore, crystallographic data reveals how molecules interact in the crystal lattice. Studies on Boc-protected compounds have shown how intermolecular hydrogen bonds dictate the formation of structures such as cyclic dimers. cdnsciencepub.com In one study, the 3D structure of two dual-protected N-acyl-N-Boc compounds was determined, revealing changes in bond lengths upon dual substitution and confirming the geometry of the protected amino function. rsc.org These analyses are crucial for understanding the solid-state behavior of these molecules and for designing crystalline materials.

Table 2: Research Findings from X-ray Crystallography of N-Boc-Protected Derivatives

Compound/Derivative ClassResearch FocusKey Structural FindingsCitation
N-Boc-protected-5-substituted δ-lactamsConfirmation of StereochemistryConfirmed the structure and high facial selectivity of alkylation products. researchgate.net
(2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetateUnambiguous Structural AssignmentProvided final proof of the structure of a novel heterocyclic amino acid-like building block synthesized from an N-Boc precursor. beilstein-journals.org
N-acyl-N-Boc-derivativesBonding Geometry AnalysisRevealed elongation of CO–N bond distances for both acyl and Boc groups upon dual protection, indicating strong electronic interactions. rsc.org
Boc-Val-Tht-Pro-OMePeptide ConformationThe peptide backbone adopts a conformation resembling a β-turn, with specific torsion angles determined. Intermolecular H-bonds were identified. uzh.ch
Boc-(L-Mag)2-OMe and Boc-(L-Mag)3-OMeOligopeptide ConformationDetermined the molecular and crystal structures of Boc-protected homooligomers, providing backbone and side-chain torsion angles. researchgate.netresearchgate.net
Boc-L-Pro-thiazolidine derivativesDetermination of Absolute StereochemistryX-ray crystal structures of N-Boc protected precursors were used to assign the definitive stereochemistry of the final peptidomimetic products. nih.gov

Theoretical and Computational Investigations of Protected Homocystine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Di-Boc-L-homocystine.

DFT calculations can predict a variety of chemical properties and reactivity descriptors. researchgate.netmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's behavior in chemical reactions. mdpi.comnih.gov For this compound, DFT could be used to map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack.

Table 1: Conceptual DFT-Based Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (IP) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (EA) A ≈ -ELUMO The energy released when an electron is added.
Chemical Potential (μ) μ = -(I+A)/2 The tendency of electrons to escape from a system. nih.gov
Chemical Hardness (η) η = (I-A)/2 Resistance to change in electron distribution. nih.gov
Global Softness (S) S = 1/(2η) A measure of a molecule's polarizability.

| Electrophilicity Index (ω) | ω = μ²/ (2η) | A measure of the ability to accept electrons. |

This table provides a summary of key descriptors that can be calculated using DFT to predict the chemical behavior of molecules like this compound.

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies that govern reaction rates. montclair.edu

For a molecule such as this compound, this analysis could be applied to understand its synthesis, degradation, or reactions involving the disulfide bond. For example, the mechanism of disulfide bond reduction or exchange could be modeled. Calculations would map the geometric and energetic changes as reactants are converted into products, identifying the highest energy point along the reaction coordinate, known as the transition state. The structure of this transient species provides critical information about the reaction mechanism. This computational methodology allows for the study of complex kinetics and reaction pathways that are often challenging to investigate experimentally. montclair.edu

Molecular Dynamics Simulations and Conformational Analysis of this compound and Related Peptides

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular behavior. nih.govmdpi.com

For this compound and peptides incorporating this residue, MD simulations can reveal the accessible conformations in different environments (e.g., in a vacuum or in various solvents). The tert-butyloxycarbonyl (Boc) protecting groups are bulky and influence the conformational freedom of the molecule. Simulations can show how these groups, along with the disulfide linkage, constrain the peptide backbone and side chains. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Example Value
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system. GROMOS, AMBER, CHARMM
Time Step The interval between successive evaluations of the equations of motion. 1-2 femtoseconds (fs)
Simulation Length The total time the molecular motion is simulated. Nanoseconds (ns) to microseconds (μs)
Temperature The temperature of the system, typically controlled by a thermostat algorithm. 300 K (approx. room temp)
Pressure The pressure of the system, controlled by a barostat for simulations in the NPT ensemble. 1 bar

| Solvent Model | The representation of the solvent, which can be explicit (e.g., TIP3P water) or implicit. | Explicit Water |

This table outlines common settings for performing MD simulations on peptide systems, including those containing this compound.

In Silico Studies of Disulfide Bond Formation and Stability within Complex Architectures

The disulfide bond is a critical covalent linkage that stabilizes the three-dimensional structure of many peptides and proteins. nih.govnih.gov In silico (computational) methods are widely used to study the factors influencing the formation and stability of these bonds.

The stability of a disulfide bond is not intrinsic but depends heavily on its context within the larger molecule. nih.gov Factors such as bond angles, dihedral angles around the C-S-S-C linkage, and the local chemical environment (e.g., solvent exposure, nearby charged residues) all play a role. nih.gov Computational studies allow for a systematic investigation of these factors, helping to design molecules with enhanced stability or specific redox properties. biorxiv.orgnih.gov

Table 3: Factors Influencing Disulfide Bond Stability Studied Computationally

Factor Description Computational Method
Geometric Strain Torsion angles (χ) of the C-S-S-C bond and bond lengths. Deviations from ideal geometry can introduce strain. Quantum Mechanics (QM), Molecular Mechanics (MM)
Solvent Accessibility The degree to which the disulfide bond is exposed to the solvent, which can affect its redox potential. Molecular Dynamics (MD), Surface Area Calculations
Local Environment Proximity to charged or polar residues that can stabilize or destabilize the bond through electrostatic interactions. MD, Electrostatic Potential Mapping
Backbone Flexibility The rigidity of the peptide backbone surrounding the disulfide bond. MD, Normal Mode Analysis

This table summarizes key determinants of disulfide bond stability that can be effectively analyzed using in silico approaches.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Di-Boc-L-homocystine, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of L-homocystine using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key steps include:

  • Reacting L-homocystine with Boc₂O in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Purity validation using HPLC (≥95% purity) and NMR (e.g., absence of tert-butyl group splitting in 1^1H NMR at δ 1.4 ppm).
    • Reference : Detailed experimental protocols must align with reproducibility standards outlined in chemistry journals .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Confirm Boc group presence (δ 1.4 ppm for tert-butyl protons) and disulfide bond integrity (S-S stretching at ~500 cm⁻¹ in IR).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Validate C, H, N, and S composition.
  • Pitfalls: Overlapping signals in NMR due to diastereomers require 2D techniques (e.g., COSY, HSQC).
    • Reference : Characterization guidelines from chemistry journals emphasize rigorous validation for novel compounds .

Q. What are the recommended storage conditions for this compound to maintain its stability over extended periods?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar).
  • Solvent choice: Avoid protic solvents (e.g., water, alcohols) to prevent Boc group hydrolysis.
  • Monitor stability via periodic HPLC analysis (e.g., every 6 months).
    • Reference : Stability protocols align with best practices for moisture-sensitive compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions, and what statistical methods are appropriate for analyzing the results?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, molar ratios).
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time).
  • Statistical Validation : ANOVA to identify significant factors; report confidence intervals (95% CI).
    • Reference : Statistical rigor in experimental design is critical to avoid biased conclusions .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and MS data to confirm structural assignments.
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts or IR bands.
  • Literature Benchmarking : Compare with published spectra of analogous Boc-protected compounds.
    • Reference : FINER criteria (Feasible, Novel, Ethical, Relevant) ensure systematic resolution of contradictions .

Q. What computational chemistry approaches can predict the reactivity of this compound in peptide coupling reactions, and how do these models align with empirical data?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate Boc group stability under coupling conditions (e.g., DCC/HOBt).
  • DFT Calculations : Analyze transition states for Boc deprotection or disulfide bond formation.
  • Validation : Compare computational results with HPLC/MS data on reaction intermediates.
    • Reference : Integrating computational and empirical data enhances mechanistic understanding .

Q. In cross-disciplinary studies, how can inconsistencies between synthetic yields of this compound reported in different solvent systems be systematically investigated?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published studies to identify solvent-specific trends (e.g., polarity, dielectric constant).
  • Controlled Replication : Reproduce key experiments under standardized conditions.
  • Statistical Comparison : Use t-tests or regression analysis to assess solvent effects.
    • Reference : Systematic reviews require collaboration between content and methodological experts .

Methodological Frameworks

  • PICO Framework : Apply to structure questions on Population (compound variants), Intervention (synthetic conditions), Comparison (solvent systems), and Outcome (yield/purity) .
  • FINER Criteria : Evaluate questions for Feasibility, Novelty, Ethics, and Relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.